

# Spectroscopic Characterization of N-Cyanomethyl-N-methyl-4-nitroaniline: A Technical Guide

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## Compound of Interest

**Compound Name:** *N-Cyanomethyl-N-methyl-4-nitroaniline*

**Cat. No.:** B011765

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## Introduction

**N-Cyanomethyl-N-methyl-4-nitroaniline** is a derivative of the well-studied chromophore, 4-nitroaniline. The introduction of a cyanomethyl and a methyl group to the amine nitrogen significantly alters its electronic and structural properties, making it a molecule of interest in various fields, including nonlinear optics, materials science, and as a potential intermediate in pharmaceutical synthesis. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and for predicting its behavior in different chemical environments. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data of **N-Cyanomethyl-N-methyl-4-nitroaniline**, complete with detailed experimental protocols and in-depth interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For **N-Cyanomethyl-N-methyl-4-nitroaniline**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the connectivity and chemical environment of each atom.

## Experimental Protocol: Acquiring NMR Spectra

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

**Figure 1:** Standard workflow for acquiring NMR spectra.

## <sup>1</sup>H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.15	Doublet	2H	Aromatic Protons (H-3, H-5)
~6.75	Doublet	2H	Aromatic Protons (H-2, H-6)
~4.30	Singlet	2H	Methylene Protons (-CH <sub>2</sub> -CN)
~3.10	Singlet	3H	Methyl Protons (-N-CH <sub>3</sub> )

### Interpretation:

- Aromatic Region:** The downfield signals at approximately 8.15 ppm and 6.75 ppm are characteristic of protons on a nitro-substituted benzene ring. The strong electron-withdrawing nature of the nitro group deshields the ortho protons (H-3, H-5), causing them to resonate at a lower field compared to the meta protons (H-2, H-6) relative to the nitro group. The observed doublet multiplicity for both signals is due to ortho-coupling between adjacent aromatic protons.
- Aliphatic Region:** The singlet at around 4.30 ppm corresponds to the two methylene protons of the cyanomethyl group. The proximity to the electron-withdrawing cyano group and the nitrogen atom results in a downfield shift. The singlet nature indicates no adjacent protons.

The singlet at approximately 3.10 ppm is assigned to the three protons of the N-methyl group.

## <sup>13</sup>C NMR Spectral Data and Interpretation

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment
~152.0	Aromatic Carbon (C-1)
~143.0	Aromatic Carbon (C-4)
~126.0	Aromatic Carbons (C-3, C-5)
~112.0	Aromatic Carbons (C-2, C-6)
~117.0	Cyano Carbon (-CN)
~50.0	Methylene Carbon (-CH <sub>2</sub> -CN)
~40.0	Methyl Carbon (-N-CH <sub>3</sub> )

Interpretation:

- Aromatic Carbons:** The quaternary carbon attached to the nitrogen (C-1) is significantly deshielded and appears at approximately 152.0 ppm. The carbon bearing the nitro group (C-4) is also downfield at around 143.0 ppm. The carbons ortho to the nitro group (C-3, C-5) are found at about 126.0 ppm, while the carbons meta to the nitro group (C-2, C-6) are more shielded, resonating around 112.0 ppm.
- Aliphatic and Cyano Carbons:** The carbon of the cyano group (-CN) typically appears in the 115-120 ppm range. The methylene carbon, being attached to two electronegative atoms (nitrogen and the cyano group), is found at approximately 50.0 ppm. The N-methyl carbon resonates at a more upfield position, around 40.0 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While an experimental spectrum for **N-Cyanomethyl-N-methyl-4-nitroaniline** is not readily available in the public domain, its characteristic absorption bands can be reliably predicted based on its structure and comparison with analogous compounds like N-methyl-4-nitroaniline.

## Experimental Protocol: Acquiring an IR Spectrum (Solid Sample)

For a solid sample like **N-Cyanomethyl-N-methyl-4-nitroaniline**, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

**Figure 2:** Workflow for acquiring an IR spectrum of a solid sample.

## Predicted IR Spectral Data and Interpretation

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium-Weak	Aliphatic C-H stretch (CH <sub>3</sub> and CH <sub>2</sub> )
~2250	Medium-Sharp	C≡N stretch (nitrile)
~1600, ~1475	Medium-Strong	Aromatic C=C ring stretch
~1520	Strong	Asymmetric NO <sub>2</sub> stretch
~1345	Strong	Symmetric NO <sub>2</sub> stretch
~1300-1000	Medium	C-N stretch
~850	Strong	para-disubstituted C-H out-of-plane bend

### Interpretation:

- **Nitrile Group:** A key diagnostic peak is the sharp, medium-intensity absorption around 2250 cm<sup>-1</sup> corresponding to the C≡N stretching vibration of the nitrile functional group.

- **Nitro Group:** The presence of the nitro group will be unequivocally confirmed by two strong absorptions: the asymmetric stretch typically appearing around  $1520\text{ cm}^{-1}$  and the symmetric stretch around  $1345\text{ cm}^{-1}$ .
- **Aromatic Ring:** The aromatic C-H stretching vibrations are expected just above  $3000\text{ cm}^{-1}$ . The characteristic C=C ring stretching absorptions will appear in the  $1600\text{-}1475\text{ cm}^{-1}$  region. A strong band around  $850\text{ cm}^{-1}$  is indicative of the para-disubstitution pattern of the benzene ring.
- **Aliphatic Groups:** The C-H stretching vibrations of the N-methyl and methylene groups will be observed in the  $2950\text{-}2850\text{ cm}^{-1}$  range.
- **C-N Bonds:** The C-N stretching vibrations will likely appear in the fingerprint region between  $1300$  and  $1000\text{ cm}^{-1}$ .

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

## Experimental Protocol: Acquiring a UV-Vis Spectrum

Figure 3: Workflow for acquiring a UV-Vis spectrum.

## Predicted UV-Vis Spectral Data and Interpretation

While an experimental UV-Vis spectrum for **N-Cyanomethyl-N-methyl-4-nitroaniline** is not readily available, the spectrum is expected to be dominated by the electronic transitions of the 4-nitroaniline chromophore.

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Transition
~380-400	High	$\pi \rightarrow \pi^*$ (intramolecular charge transfer)
~230-250	Moderate	$\pi \rightarrow \pi^*$ (benzenoid)

Interpretation:

The UV-Vis spectrum of **N-Cyanomethyl-N-methyl-4-nitroaniline** is expected to show a strong absorption band in the range of 380-400 nm. This band is attributed to a  $\pi \rightarrow \pi^*$  electronic transition with significant intramolecular charge transfer (ICT) character. The electron-donating amino group (with its methyl and cyanomethyl substituents) and the electron-withdrawing nitro group are in a para-relationship, which facilitates this charge transfer from the nitrogen lone pair to the nitro group upon electronic excitation. This ICT band is responsible for the characteristic yellow color of 4-nitroaniline and its derivatives. A second, higher-energy absorption band, corresponding to a  $\pi \rightarrow \pi^*$  transition within the benzene ring, is expected to appear in the 230-250 nm region. The position and intensity of these bands can be influenced by the solvent polarity.

## Conclusion

The spectral data presented in this guide provide a comprehensive framework for the identification and characterization of **N-Cyanomethyl-N-methyl-4-nitroaniline**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra offer detailed structural insights, while the predicted IR and UV-Vis spectra provide valuable information about the functional groups and electronic properties of the molecule. This information is crucial for researchers and scientists working with this compound, enabling them to verify its identity, assess its purity, and understand its chemical behavior.

## References

- PubChem. **N-Cyanomethyl-N-methyl-4-nitroaniline**. [Link]
- PubChem. N-Methyl-4-nitroaniline. [Link]
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